![molecular formula C12H14N2OS B2496718 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone CAS No. 2034208-11-0](/img/structure/B2496718.png)

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel 2-Thia-5-azabicyclo[2.2.1]heptan-3-one derivatives, including the compound , typically involves a series of reactions starting from basic bicyclic and heterocyclic frameworks. For instance, derivatives have been synthesized from trans-4-hydroxy-L-proline through processes such as N-alkylation, esterification, sulfonylation, potassium thioacetate reaction, and hydrolysis of ester groups, leading to the formation of the desired compound structure. These steps highlight the intricate methods required to synthesize complex molecules like 2-Thia-5-azabicyclo[2.2.1]heptan derivatives, underscoring the importance of precise reaction conditions and sequence to achieve the desired product (Yuan Zhe-dong, 2013).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

- Stereoselective Synthesis : Bicyclic tetrahydrofuran-fused β-lactams have been synthesized starting from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, offering a pathway to generate structurally complex and biologically relevant compounds. These bicyclic β-lactams could be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a method relevant to drug design (Mollet, D’hooghe, & Kimpe, 2012).

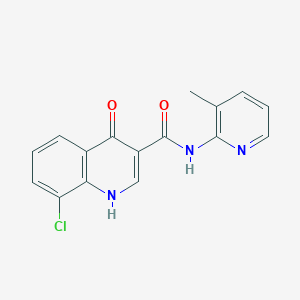

- β-Lactamase Inhibitors : Compounds such as CP-45,899, possessing a beta-lactamase inhibitory function, extend the antibacterial spectrum of beta-lactams against resistant bacteria. This highlights the therapeutic potential of structurally related compounds in overcoming bacterial resistance (English et al., 1978).

- Advanced Building Blocks : The synthesis of 2-azabicyclo[2.2.0]hexanes as advanced building blocks for drug discovery demonstrates the utility of these compounds in synthesizing restricted analogues of bioactive molecules, such as proline, which are essential for peptidomimetic drug design (Druzhenko et al., 2018).

Pharmacological Applications

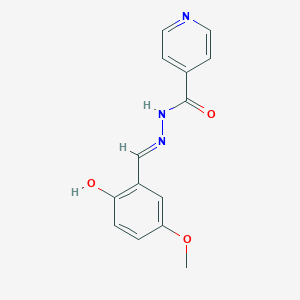

- Schiff Base Derivatives : The synthesis of Schiff base derivatives from 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid and their antibacterial activity against a range of pathogens highlight their potential as novel antimicrobial agents. This indicates a pathway for developing new drugs based on these core structures (Al-Masoudi, Mohammad, & Hama, 2015).

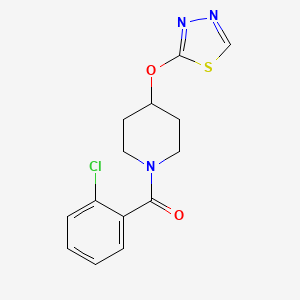

- Carrier for Drug Delivery : The synthesis of cephem derivatives as carriers for a wide range of drugs showcases the versatility of bicyclic structures in enhancing drug delivery mechanisms, potentially improving the efficacy of therapeutic agents (Blau et al., 2008).

Eigenschaften

IUPAC Name |

(6-methylpyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8-2-3-9(5-13-8)12(15)14-6-11-4-10(14)7-16-11/h2-3,5,10-11H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYELSYGAIKNUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)

![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)

![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)